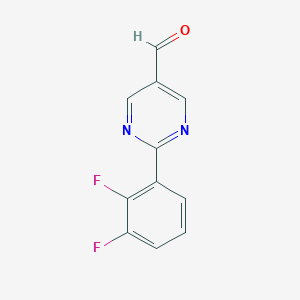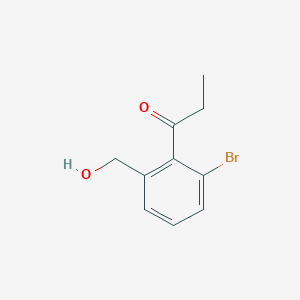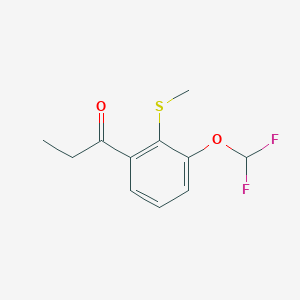
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and 2-(methylthio)benzene.
Synthetic Routes: The reaction involves the formation of the propan-1-one moiety through a series of chemical reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride for Friedel-Crafts acylation and oxidizing agents like potassium permanganate for oxidation.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methylthio groups are replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The specific effects depend on the nature of the interactions and the biological context in which the compound is studied.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)-2-(methylthio)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-(methylthio)phenyl)propan-1-one and 1-(3-(difluoromethoxy)phenyl)propan-1-one share structural similarities.
Uniqueness: The presence of both difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C11H12F2O2S |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-5-4-6-9(10(7)16-2)15-11(12)13/h4-6,11H,3H2,1-2H3 |
Clave InChI |
LQCMCHSBEKZZCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


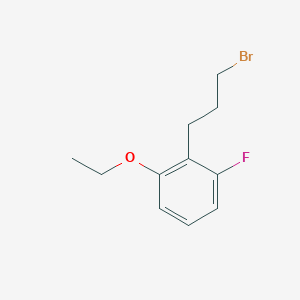
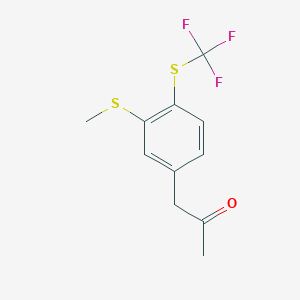
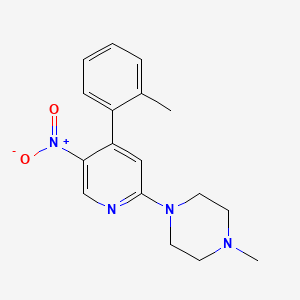
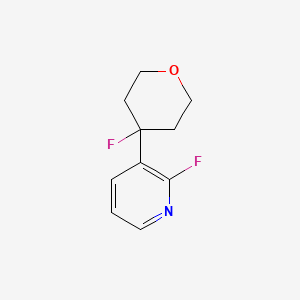
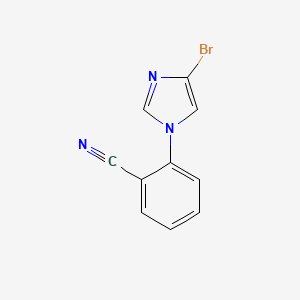

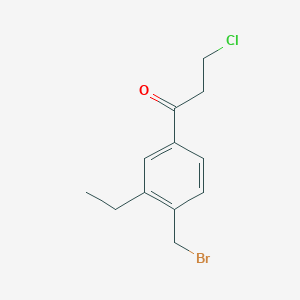
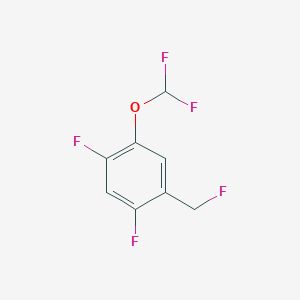
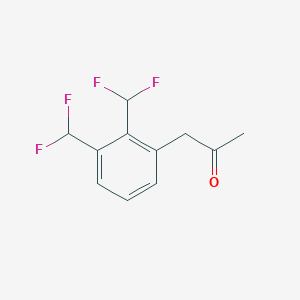

![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
